2,3-Dichloro-6-iodobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3Cl2IO |
|---|---|
Molecular Weight |
300.90 g/mol |
IUPAC Name |
2,3-dichloro-6-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H |
InChI Key |
AVDRSOGRPBJZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)C=O)I |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2,3 Dichloro 6 Iodobenzaldehyde
Reactions of the Aldehyde Functional Group
The aldehyde group is a key site for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Redox Chemistry: Oxidation to Carboxylic Acids and Reduction to Alcohols
The aldehyde functional group of 2,3-dichloro-6-iodobenzaldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.
Oxidation to Carboxylic Acids: Aromatic aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. researchgate.net Common methods include the use of potassium permanganate, chromium trioxide, or milder reagents like hydrogen peroxide. For instance, N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of a broad range of aldehydes to their corresponding carboxylic acids under mild conditions, using oxygen as the sole oxidant. organic-chemistry.org Another approach involves the use of Oxone, which provides a metal-free alternative for this transformation. organic-chemistry.org Vanadium-based catalysts, such as VO(acac)2, in the presence of hydrogen peroxide, also efficiently and selectively oxidize aromatic aldehydes. organic-chemistry.org
Reduction to Alcohols: The reduction of the aldehyde group to a primary alcohol is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose.
| Transformation | Reagent Examples | Product |
| Oxidation | KMnO₄, CrO₃, H₂O₂, Oxone, NHPI/O₂ | 2,3-Dichloro-6-iodobenzoic acid |
| Reduction | NaBH₄, LiAlH₄ | (2,3-Dichloro-6-iodophenyl)methanol |
Condensation Reactions and Imine Formation
The aldehyde group readily undergoes condensation reactions with various nucleophiles. A key example is the formation of imines (or Schiff bases) through reaction with primary amines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
Wittig/Horner-Emmons Olefination and Related Reactions
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from aldehydes. lumenlearning.comlibretexts.org
Wittig Reaction: This reaction involves the treatment of an aldehyde with a phosphorus ylide (Wittig reagent) to yield an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comwikipedia.org The ylide is typically prepared by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base. masterorganicchemistry.com The stereochemical outcome can be influenced by the nature of the ylide; unstabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: This variation utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphorus ylide. wikipedia.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. nrochemistry.comorganic-chemistry.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-olefins. nrochemistry.comyoutube.com
| Reaction | Key Reagent | Product Type | Key Features |
| Wittig Reaction | Phosphorus Ylide | Alkene | Forms C=C bond; stereoselectivity depends on ylide stability. wikipedia.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion | (E)-Alkene | High (E)-selectivity; water-soluble byproduct. nrochemistry.comalfa-chemistry.com |
Reactivity of Halogen Substituents
The chlorine and iodine atoms on the aromatic ring of this compound are sites for further functionalization, primarily through substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) can occur at the halogenated positions of the benzene (B151609) ring, particularly when activated by electron-withdrawing groups. In the case of this compound, the aldehyde group provides some activation. The relative reactivity of the halogens towards nucleophilic attack is typically F > Cl > Br > I. Therefore, the chlorine atoms would be more susceptible to SNAr reactions than the iodine atom. These reactions can be facilitated by the use of catalysts and specific reaction conditions. google.com For example, the displacement of a halide by a nucleophile like an alkoxide or an amine can be achieved under thermal conditions, sometimes with the aid of a base. walisongo.ac.id
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrhhz.netbeilstein-journals.org The halogen substituents on this compound, particularly the iodine atom, are excellent handles for these transformations. The general order of reactivity for aryl halides in these reactions is I > Br > Cl. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orglibretexts.orgresearchgate.net Given the high reactivity of the carbon-iodine bond, this compound would be expected to readily undergo Suzuki coupling at the 6-position.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This reaction offers a powerful method for vinylation of the aromatic ring. organic-chemistry.org The reaction is often highly stereoselective, favoring the trans product. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the introduction of alkyne moieties onto the aromatic ring. nih.gov The reaction is typically carried out under mild conditions. wikipedia.org Due to the higher reactivity of the C-I bond, the Sonogashira coupling would selectively occur at the 6-position of this compound. libretexts.org
| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst + Base | C-C |
| Heck | Alkene | Pd catalyst + Base | C-C (alkene) |
| Sonogashira | Terminal Alkyne | Pd catalyst + Cu co-catalyst + Base | C-C (alkyne) |
C-I Bond Functionalization
The carbon-iodine (C-I) bond is the most labile of the carbon-halogen bonds in this compound, making it the primary site for a range of cross-coupling reactions. Aryl iodides are well-established partners in palladium-catalyzed reactions due to the relatively low bond dissociation energy of the C-I bond, which facilitates oxidative addition to the palladium catalyst.
Common C-I bond functionalization reactions applicable to this compound include:
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org For this compound, this would allow for the introduction of an alkynyl group at the C-6 position. The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br > Cl, highlighting the selective reactivity of the C-I bond in the presence of C-Cl bonds. nrochemistry.comlibretexts.org
Heck Coupling: The Heck reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond, typically with high trans selectivity. organic-chemistry.org This would enable the introduction of a substituted vinyl group at the C-6 position of the benzaldehyde (B42025) ring.
Suzuki Coupling: In a Suzuki reaction, the aryl iodide is coupled with an organoboron reagent, such as a boronic acid or ester. This is a powerful method for forming biaryl compounds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl iodide and an amine. wikipedia.orgorganic-chemistry.org This provides a direct route to N-arylated products, which are prevalent in pharmaceuticals. wikipedia.org The development of specialized ligands has expanded the scope of this reaction to include a wide range of amines, including ammonia (B1221849) equivalents. wikipedia.org
The following table summarizes potential C-I bond functionalization reactions for this compound based on the established reactivity of aryl iodides.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 6-Alkynyl-2,3-dichlorobenzaldehyde |
| Heck Coupling | Alkene | Pd catalyst, Base | 6-Alkenyl-2,3-dichlorobenzaldehyde |
| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst, Base | 6-Aryl/Vinyl-2,3-dichlorobenzaldehyde |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | 6-Amino-2,3-dichlorobenzaldehyde |
C-Cl Bond Functionalization
The carbon-chlorine (C-Cl) bonds in this compound are significantly stronger and less reactive than the C-I bond. mdpi.com Consequently, functionalization of the C-Cl bonds requires harsher reaction conditions or specialized catalyst systems. In sequential cross-coupling reactions, the C-I bond would react preferentially. mdpi.com
While direct C-Cl bond functionalization of this specific molecule is not widely documented, advancements in catalysis have made the activation of aryl chlorides more accessible. For instance, the use of electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands in palladium catalysis can facilitate the oxidative addition of aryl chlorides. libretexts.org Therefore, under forcing conditions or after the C-I bond has been functionalized, subsequent reactions at the C-2 or C-3 positions could be envisioned.
Reactions Involving the Aromatic Ring System
Electrophilic Aromatic Substitution (EAS) Patterns
The directing effects of the substituents on the benzene ring govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. In this compound, all three halogen substituents are deactivating groups due to their inductive electron withdrawal, making the ring less reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org However, they are considered ortho-, para-directors due to the ability of their lone pairs to donate electron density through resonance. The aldehyde group is a deactivating group and a meta-director.
The substitution pattern is determined by the interplay of these directing effects:
The iodine at C-6 directs to the ortho- (C-5) and para- (C-4) positions.
The chlorine at C-2 directs to the ortho- (C-1, which is substituted) and para- (C-5) positions.
The chlorine at C-3 directs to the ortho- (C-2, C-4) and para- (C-6, which is substituted) positions.
The aldehyde at C-1 directs to the meta- (C-3, C-5) positions.
Considering these effects, the most likely positions for electrophilic attack would be C-4 and C-5, as they are activated by at least one halogen and are meta to the deactivating aldehyde group. The steric hindrance from the adjacent substituents would also play a crucial role in determining the final product distribution.
Cyclization Reactions Leading to Fused Ring Systems (e.g., Indenones, Quinazolines)
The ortho-halo-benzaldehyde motif is a valuable precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.
Indenones: Palladium-catalyzed annulation of 2-iodobenzaldehydes with alkynes is a known method for the synthesis of indenone derivatives. This reaction proceeds via a sequence of oxidative addition, migratory insertion, and reductive elimination steps. While no specific examples with this compound are available, its 2-iodo-benzaldehyde core structure suggests its potential utility in such transformations.
Quinazolines: Quinazolines are an important class of nitrogen-containing heterocycles with diverse biological activities. nih.gov One common synthetic route involves the condensation of a 2-halobenzaldehyde with a suitable nitrogen-containing component like an amidine or an amine, followed by cyclization. organic-chemistry.orgopenmedicinalchemistryjournal.com For instance, 2-aminobenzaldehydes react with amines in the presence of an iodine catalyst to form quinazolines. nih.gov The this compound could potentially be converted into a 2-aminobenzaldehyde (B1207257) derivative via a Buchwald-Hartwig amination, which could then undergo cyclization to form a substituted quinazoline.
Mechanistic Studies of Key Transformation Pathways
Radical Mediated Pathways
Catalytic Reaction Mechanisms of this compound
The chemical behavior of this compound in catalytic reactions is predominantly dictated by the presence of three halogen substituents on the benzaldehyde framework. The carbon-halogen bonds offer reactive sites for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The reactivity of these halogens in such reactions follows the general trend of I > Br > Cl, making the carbon-iodine bond at the C-6 position the most likely site for initial catalytic transformation. fishersci.co.ukbeilstein-journals.org This regioselectivity is a key consideration in the synthetic applications of this compound.
The primary catalytic transformations involving this compound include the Sonogashira, Suzuki, and Heck couplings. These reactions proceed through a common catalytic cycle involving a palladium catalyst. fishersci.co.uk The cycle is generally initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by transmetalation (in Suzuki and Stille couplings) or migratory insertion (in Heck coupling), and concluding with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. beilstein-journals.orgwikipedia.org This reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.
The catalytic cycle of the Sonogashira coupling is widely accepted to involve a palladium cycle and, in the conventional method, a copper cycle. The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira reactions have also been developed to avoid the formation of undesirable alkyne homocoupling byproducts. researchgate.net
For this compound, the Sonogashira coupling is expected to occur selectively at the C-6 position due to the higher reactivity of the C-I bond compared to the C-Cl bonds. Research on other polyhalogenated aromatic systems supports this expected regioselectivity, where the Sonogashira coupling proceeds preferentially at the most labile carbon-halogen bond. nih.govrsc.org
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 1,2,3-Triiodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | 95% | nih.gov |
| 1-Iodo-2,3-dichlorobenzene (analogous) | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 60 °C | High (expected) | General Protocol |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. fishersci.co.ukwikipedia.org This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes.
The catalytic cycle for the Suzuki-Miyaura coupling commences with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organoboron compound, activated by a base, transfers its organic group to the palladium(II) center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. libretexts.org
In the case of this compound, the Suzuki-Miyaura coupling would be anticipated to proceed with high regioselectivity at the C-I bond. The reaction would couple the 2,3-dichlorobenzaldehyde (B127699) moiety with the organic group from the organoboron reagent.
Specific experimental data for the Suzuki-Miyaura coupling of this compound is not detailed in the available literature. However, a general protocol for this type of reaction is presented in the table below, based on similar transformations.
| Aryl Halide | Organoboron Reagent | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Iodide (general) | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 80 °C | Good to Excellent | fishersci.co.uk |
| 2,4,6-trichloropyrimidine (analogous) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 110 °C | 83% | cas.org |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.govchemicalbook.com
The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by the migratory insertion of the alkene into the palladium-carbon bond. Subsequently, a β-hydride elimination occurs to form the coupled alkene product and a hydridopalladium complex. The final step is the reductive elimination of the hydridopalladium species by a base to regenerate the Pd(0) catalyst. nih.gov
For this compound, the Heck reaction would result in the substitution of the iodine atom with an alkenyl group. The regioselectivity would again favor the reaction at the C-I bond.
Detailed research findings on the Heck reaction of this compound are not prevalent in the reviewed scientific literature. The following table provides representative conditions for the Heck reaction of aryl halides.
| Aryl Halide | Alkenes | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Iodide (general) | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 °C | Good | nih.gov |
| Aryl Bromide (general) | Styrene | Pd(OAc)₂ with 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | K₂CO₃ | Water/DMF | 80 °C | Up to 98% | google.com |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H (proton) and ¹³C (carbon-13) NMR spectra are the first steps in piecing together the molecular puzzle of 2,3-dichloro-6-iodobenzaldehyde.
The ¹H NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine, iodine, and aldehyde groups. The proton at position 5 would likely appear at a different chemical shift than the proton at position 4 due to their different proximities to the various substituents. The aldehyde proton would exhibit a characteristic singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm.
The ¹³C NMR spectrum would provide a count of the unique carbon environments. For this compound, seven distinct signals would be anticipated: six for the aromatic carbons and one for the carbonyl carbon of the aldehyde group. The chemical shifts of the aromatic carbons would be significantly influenced by the attached halogens and the aldehyde group. The carbon bearing the iodine atom (C6) and the carbons bearing the chlorine atoms (C2 and C3) would show characteristic shifts. The carbonyl carbon would appear at a significantly downfield position, typically between 185 and 195 ppm.
A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be necessary for a definitive assignment.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-4 | Value | Value |
| H-5 | Value | Value |
| CHO | Value | Value |
| C-1 | - | Value |
| C-2 | - | Value |
| C-3 | - | Value |
| C-4 | - | Value |
| C-5 | - | Value |
| C-6 | - | Value |
Note: Specific chemical shift values require experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals of H-4 and H-5 would confirm their neighboring relationship on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the definitive assignment of the carbon signals for C-4 and C-5 based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, the aldehyde proton would be expected to show correlations to C-1 and C-6, providing crucial evidence for the position of the aldehyde group. Correlations between the aromatic protons and the various aromatic carbons would further solidify the complete structural assignment.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their environment, providing a molecular "fingerprint."
Assignment of Fundamental Vibrational Frequencies
The IR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to the various functional groups and the aromatic ring. Key expected vibrational frequencies include:
C=O Stretch: A strong absorption in the IR spectrum, typically around 1700 cm⁻¹, characteristic of the aldehyde carbonyl group.
C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aldehydic C-H stretch would be observed as a distinct, often weaker, pair of bands around 2720 and 2820 cm⁻¹.
C-Cl and C-I Stretches: The carbon-chlorine and carbon-iodine stretching vibrations would be found in the lower frequency region of the spectrum (typically below 800 cm⁻¹).
Aromatic Ring Vibrations: A series of bands corresponding to the C-C stretching and bending modes within the benzene ring would be observed in the fingerprint region (approximately 1600-1400 cm⁻¹).
A detailed analysis, often aided by computational chemistry, would be required to assign each observed band to a specific vibrational mode of the molecule.
Table 2: Expected Fundamental Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aldehyde C=O Stretch | ~1700 |
| Aromatic C-H Stretch | 3000-3100 |
| Aldehyde C-H Stretch | ~2720, ~2820 |
| Aromatic C=C Stretch | 1400-1600 |
| C-Cl Stretch | <800 |
| C-I Stretch | <600 |
Note: Specific frequencies require experimental data.
Conformational Analysis via Vibrational Spectroscopy
The orientation of the aldehyde group relative to the benzene ring can give rise to different conformers. Vibrational spectroscopy can be a sensitive tool for studying this conformational behavior. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers and to determine their relative stabilities. Theoretical calculations are often used in conjunction with experimental data to predict the vibrational spectra of different conformers and aid in their identification.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio of an ion with very high precision, HRMS can provide an exact molecular formula. For this compound (C₇H₃Cl₂IO), HRMS would be used to measure the exact mass of the molecular ion. The experimentally determined mass would be compared to the calculated theoretical mass for C₇H₃Cl₂IO. The characteristic isotopic pattern arising from the presence of two chlorine atoms and one iodine atom would provide further definitive confirmation of the compound's identity.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The process begins with the growth of a high-quality single crystal of the subject compound, which can often be achieved by methods such as slow evaporation of a saturated solution. For instance, similar halogenated benzaldehydes have been successfully crystallized via slow evaporation in solvents like ethanol (B145695) at controlled temperatures. Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a focused beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. The crystal is rotated during the experiment to collect a complete sphere of diffraction data.
While a specific study for this compound is not publicly documented, the methodology is well-established from studies of analogous compounds such as 2,4-Dichloro-1-iodo-6-nitrobenzene. nih.gov For this related molecule, data collection was performed on a Bruker X8 Proteum diffractometer at a low temperature (90 K) to minimize thermal vibrations of the atoms, leading to a more precise structural determination. nih.gov
Following data collection, the raw diffraction intensities are processed to solve and refine the crystal structure. The initial step, solving the structure, involves determining the phases of the diffracted X-rays to generate an initial electron density map. Programs like SHELXS are commonly used for this purpose. nih.gov This initial map reveals the positions of the heavier atoms (like iodine) first, and subsequently, the lighter atoms (chlorine, oxygen, carbon, and hydrogen) can be located.
The structural model is then refined, a process that adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. This iterative process is typically performed using software such as SHELXL. nih.gov The quality of the final refined structure is assessed by several indicators:
R-factor (R1): This value represents the agreement between the observed and calculated structure factor amplitudes. A lower R-factor indicates a better fit. For well-resolved structures, this value is typically below 0.05 (or 5%). For example, the refinement of 2,4-Dichloro-1-iodo-6-nitrobenzene resulted in an R-factor of 0.037. nih.gov
wR2 (weighted R-factor): This is a weighted R-factor based on the squared structure factors (F²) and is considered a more robust indicator of refinement quality. The wR2 for 2,4-Dichloro-1-iodo-6-nitrobenzene was 0.098. nih.gov
Goodness-of-Fit (S): This parameter should converge to a value close to 1.0 for a good refinement. The reported value for the aforementioned nitrobenzene (B124822) derivative was 1.12. nih.gov
The refinement process also provides detailed information on all geometric parameters of the molecule.
Table 1: Example Crystallographic Data and Refinement Parameters for a Related Halogenated Aromatic Compound (2,4-Dichloro-1-iodo-6-nitrobenzene)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₂Cl₂INO₂ | nih.gov |
| Molecular Weight ( g/mol ) | 317.89 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pnma | nih.gov |
| Temperature (K) | 90 | nih.gov |
| a (Å) | 8.7760 (5) | nih.gov |
| b (Å) | 6.8989 (4) | nih.gov |
| c (Å) | 14.3518 (8) | nih.gov |
| Volume (ų) | 868.93 (9) | nih.gov |
| Z (Molecules per unit cell) | 4 | nih.gov |
| Independent Reflections | 862 | nih.gov |
| R[F² > 2σ(F²)] (R1) | 0.037 | nih.gov |
| wR(F²) (wR2) | 0.098 | nih.gov |
The solid-state packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. In halogenated compounds like this compound, halogen bonds are particularly significant noncovalent interactions that direct the supramolecular assembly. nih.gov
A halogen bond (X-bond) is a highly directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as the lone pair of an oxygen or nitrogen atom. researchgate.net The strength of the halogen bond typically increases with the polarizability of the halogen atom, following the trend I > Br > Cl. nih.gov
In the crystal structure of this compound, several types of halogen bonds would be anticipated:
I···O Interactions: The iodine atom at the C6 position is a potent halogen bond donor. It is expected to form strong, directional interactions with the carbonyl oxygen of a neighboring molecule. Similar I···O interactions have been observed in the crystal structure of 2,4-Dichloro-1-iodo-6-nitrobenzene, with a measured distance of 3.387 Å. nih.gov Likewise, in 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, a non-covalent O···I bond with a distance of 3.097 Å and an almost linear O···I–C angle of 163.29° directs the formation of polymeric chains. researchgate.net
Cl···O Interactions: The chlorine atoms can also participate in halogen bonding, though these interactions are generally weaker than those involving iodine. The crystal structures of other chlorinated compounds have revealed Cl···O intermolecular halogen bonds with distances shorter than the sum of their van der Waals radii. arkat-usa.org
The interplay of these various intermolecular forces dictates the final crystal packing, influencing physical properties such as melting point and solubility.
Computational and Theoretical Chemistry of 2,3 Dichloro 6 Iodobenzaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties with a good balance of accuracy and computational cost.
Optimization of Molecular Geometries and Conformational Stability
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For 2,3-dichloro-6-iodobenzaldehyde, this would involve performing geometry optimization calculations using DFT.
The process would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Given the presence of the aldehyde group, different conformations arising from the rotation around the carbon-carbon single bond connecting the aldehyde to the benzene (B151609) ring would be investigated to determine the most stable conformer. The relative energies of any identified stable conformers would provide insight into the molecule's conformational flexibility.
Prediction of Vibrational Frequencies and Spectroscopic Properties
Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands.
Electronic Structure Analysis
Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Localization
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals are fundamental in determining a molecule's chemical reactivity.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. An analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, particularly in the context of chemical reactivity and biological recognition.
For this compound, the MEP map would reveal regions of negative potential (typically associated with lone pairs on electronegative atoms like oxygen and chlorine) and positive potential (usually found around hydrogen atoms and regions of lower electron density). These maps would highlight the sites most likely to be involved in electrostatic interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It allows for the quantification of intramolecular and intermolecular interactions.
An NBO analysis of this compound would provide insights into the hybridization of the atoms and the nature of the chemical bonds. Furthermore, it would allow for the study of hyperconjugative interactions, which involve the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions can have a significant impact on the molecule's stability and reactivity. For instance, the analysis could reveal interactions between the lone pairs of the halogen atoms and the π-system of the benzene ring.
Reaction Mechanism Modeling via Computational Methods
Currently, there are no specific published studies that model the reaction mechanisms of this compound using computational methods. Such studies would be invaluable for understanding its reactivity in various chemical transformations.
Transition State Identification and Energy Barriers
No computational studies identifying the transition states or quantifying the energy barriers associated with reactions of this compound have been found in the reviewed literature. The determination of transition state geometries and their corresponding energies is fundamental to predicting reaction kinetics and elucidating mechanistic pathways. For a molecule with multiple reactive sites, such as the aldehyde functional group and the carbon-halogen bonds, computational analysis could pinpoint the most likely pathways for nucleophilic or electrophilic attack, as well as for metal-catalyzed cross-coupling reactions.
Elucidation of Reactive Intermediates
Similarly, the scientific literature lacks reports on the computational elucidation of reactive intermediates formed during reactions of this compound. The nature of the substituents—two electron-withdrawing chlorine atoms and a bulky, polarizable iodine atom—suggests the potential for a rich variety of intermediates, including radicals, anions, and organometallic species, depending on the reaction conditions. Computational studies, such as Density Functional Theory (DFT) calculations, would be essential in predicting the stability and electronic structure of these transient species, thereby providing a more complete picture of the reaction mechanism.
While general computational methodologies for studying halogenated organic compounds exist, their specific application to this compound has not been documented. Future research in this area would be highly beneficial for advancing the understanding and application of this and related polyhalogenated aromatic compounds.
Applications of 2,3 Dichloro 6 Iodobenzaldehyde in Advanced Organic Synthesis and Material Science Research
Precursor for Complex Organic Molecule Synthesis
The inherent reactivity of its distinct functional groups makes 2,3-dichloro-6-iodobenzaldehyde a valuable starting material for the synthesis of elaborate molecular architectures. The aldehyde facilitates condensations and nucleophilic additions, while the carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions.
While specific examples utilizing this compound in heterocyclic synthesis are not extensively documented in dedicated studies, its structure is well-suited for established synthetic methodologies. Ortho-iodo-benzaldehydes are known precursors for a variety of heterocyclic systems through reactions that engage both the aldehyde and the halide.
For instance, the aldehyde group can react with dinucleophiles such as hydrazines or hydroxylamines. Subsequent intramolecular cyclization, often promoted by a palladium catalyst via coupling at the carbon-iodine bond, can lead to the formation of various fused N-heterocycles. The reaction of aryl/alkyl alkynyl aldehydes is a known route to a broad spectrum of N-, O-, and S-heterocycles through cyclization reactions. These transformations can occur under metal-catalyzed, metal-free, or visible-light-mediated conditions. General methods for synthesizing heterocycles often involve nucleophilic attacks on electrophilic centers or multicomponent reactions.
The construction of polycyclic aromatic systems represents a significant application for ortho-halo-benzaldehydes. The specific arrangement of the aldehyde and iodo-substituent in this compound makes it an ideal candidate for palladium-catalyzed intramolecular cyclizations to form fused ring systems like indenones and fluorenones.
Indenone Synthesis: A general and regioselective method for synthesizing indenones involves the palladium/norbornene-catalyzed annulation between simple aryl iodides and unsaturated carboxylic acid anhydrides. This process is initiated by the oxidative addition of a Pd(0) catalyst to the aryl-iodide bond, followed by a cascade of insertion and C-H activation steps to yield the indenone product. Given this established methodology, this compound could theoretically be employed to produce highly substituted dichlorinated indenones.
Fluorenone Synthesis: Fluorenones are important structural motifs in medicinal chemistry and materials science. A powerful method for their synthesis involves the direct palladium(II)-catalyzed C(sp²)-H functionalization cascade between benzaldehydes and aryl iodides. This reaction often utilizes an inexpensive transient directing group, such as anthranilic acid, to facilitate the dual C-H functionalization and subsequent C-C bond formations that construct the fluorenone core. While a variety of substituted benzaldehydes are compatible with this reaction, the specific use of this compound as the benzaldehyde (B42025) component has not been explicitly detailed in major studies. Hypothetically, its reaction with an aryl iodide under these conditions would lead to a dichlorinated fluorenone derivative.
The carbon-iodine bond is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, making this compound a suitable precursor for biaryl compounds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a preeminent method for creating carbon-carbon bonds.
The reaction of this compound with various arylboronic acids, catalyzed by a palladium complex, would selectively replace the iodine atom to furnish 2,3-dichloro-6-arylbenzaldehydes. This transformation would leave the aldehyde and chloro-substituents intact for further synthetic manipulations. The efficiency of such couplings allows for the creation of a diverse library of biaryl structures with high yields and functional group tolerance.
| Reaction Type | Potential Reactant | Potential Product Class | Key Features |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Dichloro-substituted Biaryl Aldehydes | Selective C-C bond formation at the C-I position. |
| Heck Coupling | Alkene | Dichloro-substituted Stilbene Derivatives | Forms a new C-C bond between the aryl ring and an alkene. |
| Sonogashira Coupling | Terminal Alkyne | Dichloro-substituted Aryl Alkynes | Couples the aryl iodide with an alkyne, creating a C(sp)-C(sp²) bond. |
Development of Novel Synthetic Reagents and Catalysts
The functional handles on this compound allow for its elaboration into more complex molecules that could serve as novel reagents or ligands for catalysis. For example, the aldehyde can be readily converted into an imine by condensation with a primary amine. If the amine contains a phosphine (B1218219) or other coordinating group, the resulting Schiff base could act as a bidentate ligand for transition metals. Such ligands are crucial in tuning the reactivity and selectivity of metal catalysts used in a wide array of organic transformations. While specific reagents or catalysts derived from this compound are not prominent in the literature, its potential as a scaffold for ligand design is clear based on established chemical principles.
Exploration in Materials Chemistry (e.g., precursors for functional materials)
Polycyclic aromatic hydrocarbons (PAHs) and highly-substituted aromatic compounds are foundational to modern materials science, finding use in organic electronics like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The synthesis of functional materials often relies on building blocks that can be polymerized or assembled into extended conjugated systems.
Through reactions like the Suzuki or Heck couplings mentioned previously, this compound could be incorporated into polymer backbones. The presence of the chlorine atoms would significantly influence the electronic properties, solubility, and solid-state packing of the resulting polymer, which are critical parameters for material performance. For instance, fluorinated porphyrin-based porous polymers have been synthesized for applications in heterogeneous catalysis, demonstrating how halogenation can be beneficial. Although direct applications of this compound in materials chemistry are yet to be widely reported, its structure makes it a promising candidate for the design of new functional organic materials.
Mechanistic Biochemical Interactions and Molecular Target Studies
Enzyme Inhibition Studies: Mechanistic Insights
Enzyme inhibition studies are crucial to understanding how a compound like 2,3-dichloro-6-iodobenzaldehyde might exert a biological effect. These studies would elucidate the nature of the interaction between the compound and specific enzymes.
Kinetic Mechanisms of Inhibition (e.g., Competitive Inhibition)
To determine the kinetic mechanism of inhibition, researchers would typically perform enzyme assays in the presence of varying concentrations of this compound and the enzyme's substrate. By analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots, the type of inhibition could be identified.
Hypothetical Data Table for Kinetic Analysis:
| Type of Inhibition | Effect on Vmax | Effect on Km | Description |
| Competitive | Unchanged | Increases | Inhibitor binds only to the free enzyme at the active site. |
| Non-competitive | Decreases | Unchanged | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. |
| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. |
| Mixed | Decreases | Increases or Decreases | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site, with different affinities. |
Without experimental data, it is not possible to state which, if any, of these mechanisms apply to this compound.
Identification of Specific Enzyme Targets (e.g., Aldose Reductase)
A critical step would be to identify the specific enzyme(s) that this compound targets. Based on the structure of other benzaldehyde (B42025) derivatives, a plausible, yet unconfirmed, target could be aldose reductase. Aldose reductase is an enzyme in the polyol pathway that has been implicated in diabetic complications. Inhibition of this enzyme is a therapeutic strategy.
To confirm this, researchers would need to conduct in vitro assays with purified aldose reductase and measure the inhibitory activity of this compound, typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Enzyme Inhibition Data:
| Enzyme Target | IC50 (µM) | Ki (µM) |
| Aldose Reductase | Data not available | Data not available |
| Other Dehydrogenases | Data not available | Data not available |
Protein-Ligand Interaction Studies
These studies would provide a more detailed view of the physical interactions between this compound and its protein target at the molecular level.
Binding Affinity and Specificity
Binding affinity quantifies the strength of the interaction between the compound and its target protein. This is often determined using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), which measure the dissociation constant (Kd). Specificity would be assessed by testing the compound against a panel of related enzymes to see if it selectively binds to its primary target.
Hypothetical Binding Affinity Data:
| Protein Target | Binding Affinity (Kd) (nM) |
| Aldose Reductase | Data not available |
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and dynamics simulations could predict and analyze the binding mode of this compound within the active site of a target protein like aldose reductase. These simulations would identify key amino acid residues involved in the interaction and predict the binding energy.
Hypothetical Molecular Docking Results:
| Parameter | Value |
| Binding Energy (kcal/mol) | Data not available |
| Interacting Amino Acid Residues | Data not available |
| Hydrogen Bonds | Data not available |
| Hydrophobic Interactions | Data not available |
Modulation of Biochemical Pathways
Ultimately, the inhibition of a specific enzyme by this compound would lead to the modulation of a biochemical pathway. If aldose reductase were the target, this compound would be expected to affect the polyol pathway. In the context of diabetes, hyperactivity of the polyol pathway contributes to the accumulation of sorbitol, leading to cellular stress. An inhibitor of aldose reductase would be expected to reduce this accumulation.
To confirm this, studies would need to measure the levels of pathway metabolites, such as sorbitol and fructose, in cells or tissues treated with this compound under high glucose conditions.
Execution of the requested article on "this compound," focusing solely on its mechanistic biochemical interactions and molecular target studies, cannot be completed. A thorough and comprehensive search of available scientific literature and databases has yielded no specific research data on this particular compound in the context of oxidative stress pathways, apoptosis, or signal transduction.
The performed searches for "this compound" in conjunction with keywords such as "oxidative stress," "apoptosis," and "signal transduction" did not return any relevant studies detailing its biochemical interactions or molecular targets. While information exists for structurally related compounds, the strict constraint to focus exclusively on "this compound" prevents the inclusion of such data, as it would constitute a deviation from the provided instructions.
Without any dedicated research on the specified topics for this exact compound, the generation of a scientifically accurate and informative article as outlined is not feasible. To proceed, documented research specifically investigating the effects of this compound on biological systems would be required.
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Pathways
Current synthetic approaches to halogenated benzaldehydes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign synthetic routes to 2,3-Dichloro-6-iodobenzaldehyde and its derivatives. This could involve exploring solvent-free reaction conditions, utilizing safer and more abundant starting materials, and employing catalytic systems that minimize waste and energy consumption. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide these efforts, aiming for processes that are both efficient and sustainable. For instance, greener alternatives to traditional Knoevenagel condensations of benzaldehydes are being actively explored, avoiding the use of hazardous solvents and catalysts like pyridine and piperidine.
Exploration of Novel Catalytic Reactions
The unique electronic and steric properties imparted by the three halogen substituents make this compound an intriguing substrate for novel catalytic transformations. The iodine atom, in particular, is an excellent leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. Future studies could investigate the reactivity of the C-I bond in the presence of various palladium or other transition metal catalysts to synthesize a diverse range of biaryl compounds and other complex molecules. Furthermore, the aldehyde functionality can participate in a myriad of catalytic reactions, including hydroacylation and other C-H functionalization reactions, offering pathways to previously inaccessible molecular scaffolds.
Advanced Spectroscopic Characterization Under Varied Conditions
A thorough understanding of the structural and electronic properties of this compound is fundamental to unlocking its full potential. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide basic structural information, advanced methods could offer deeper insights. Future research could employ techniques such as two-dimensional NMR spectroscopy for unambiguous assignment of proton and carbon signals, and solid-state NMR to study its crystalline form. Investigating the compound's spectroscopic behavior under varied conditions, such as different solvents, temperatures, and pH, could reveal important information about its conformational dynamics and intermolecular interactions. For aromatic compounds, characteristic IR absorptions include C-H stretching around 3030 cm⁻¹ and peaks in the 1450 to 1600 cm⁻¹ range. In ¹H NMR, aromatic protons typically resonate between 6.5 and 8.0 ppm.
In-depth Computational Analysis of Complex Reaction Systems
Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms, transition states, and the electronic structure of molecules. In-depth computational analysis of reaction systems involving this compound could predict its reactivity, guide the design of new catalysts, and help to understand the regioselectivity of its reactions. For instance, Density Functional Theory (DFT) calculations could be used to model the transition states of various cross-coupling reactions, providing a theoretical basis for optimizing reaction conditions. Such computational studies on substituted benzaldehydes can elucidate structure-reactivity correlations.
Elucidation of Further Mechanistic Biochemical Pathways
Halogenated aromatic compounds are known to interact with biological systems in various ways. While the specific biochemical pathways of this compound are yet to be explored, its structural motifs suggest potential interactions with enzymes and other biological macromolecules. Future research could investigate its metabolic fate in biological systems and identify any potential enzymatic transformations. Understanding how microorganisms degrade halogenated aromatics could provide insights into bioremediation strategies and the design of more biodegradable compounds. The initial steps in the aerobic degradation of aromatic compounds often involve oxygenases.
Potential for Rational Design in Chemical Biology Research
The heavily substituted nature of this compound makes it an attractive starting point for the rational design of new molecules with specific biological activities. The strategic placement of functional groups on the benzaldehyde (B42025) scaffold could lead to the development of potent and selective enzyme inhibitors or molecular probes to study biological processes. The principles of rational drug design, which leverage the three-dimensional structure of biological targets, could be applied to design derivatives of this compound that bind to specific active sites. Substituted benzaldehydes have been investigated for their potential to interact with proteins like hemoglobin. The understanding of halogen bonding in rational drug design is also a growing field of interest.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Dichloro-6-iodobenzaldehyde, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves halogenation and formylation of benzaldehyde derivatives. For example, iodination can be achieved using iodine monochloride (ICl) in acetic acid, while chlorination may employ sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C). Yield optimization requires monitoring stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and reaction time .
- Key parameters :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Iodination | ICl | Acetic acid | 50 | 60–75 |
| Chlorination | SO₂Cl₂ | DCM | 40 | 80–90 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm. Aromatic protons in the substituted positions (2,3-Cl; 6-I) will show splitting patterns consistent with meta/para substitution.
- ¹³C NMR : Aldehyde carbon appears at ~190 ppm. Heavy atoms (Cl, I) induce deshielding in adjacent carbons.
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-I stretch near 500 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
- Store in amber glass containers under inert gas (N₂/Ar) to prevent aldehyde oxidation.
- Emergency procedures: Immediate eye washing (15 min) and skin decontamination with polyethylene glycol for iodine exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodology :
- Literature analysis : Compare studies using palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and solvents (polar aprotic vs. ethers).
- Experimental replication : Systematically vary ligands (e.g., XPhos, SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions.
- Data validation : Use HPLC to quantify side products (e.g., dehalogenated byproducts) .
Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving this compound?
- Methodology :
- Electronic effects : The iodine atom acts as a strong electron-withdrawing group, directing nucleophiles to the para position relative to Cl substituents.
- Solvent effects : High-polarity solvents (e.g., DMSO) enhance SNAr rates but may reduce selectivity.
- Catalytic control : Use transition metals (e.g., CuI) to mediate selectivity in Ullmann-type couplings .
Q. How can computational modeling predict the photostability of this compound under UV light?
- Methodology :
- DFT calculations : Simulate UV-Vis spectra and bond dissociation energies (BDEs) to identify degradation pathways (e.g., C-I bond cleavage).
- Comparative analysis : Benchmark against analogous compounds (e.g., 2,4-dichlorobenzaldehyde) to assess iodine’s impact on stability .
Q. What experimental designs validate the compound’s role as a precursor in medicinal chemistry (e.g., antifungal agents)?
- Methodology :
- Bioactivity assays : Test derivatives against Candida spp. using microdilution methods (MIC values).
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing I with Br) and correlate changes with efficacy .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodology :
- QC protocols : Implement HPLC purity checks (>98%) and elemental analysis (C, H, Cl, I).
- Statistical tools : Use ANOVA to compare yields across batches and identify outliers (e.g., moisture contamination) .
Q. What steps ensure reproducibility in kinetic studies of aldehyde oxidation?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
